(R)-2-Amino-2-phenylbutanoic acid hydrochloride
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Overview
Description
®-2-Amino-2-phenylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-2-Amino-2-phenylbutanoic acid, which is characterized by the presence of an amino group, a phenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-2-phenylbutanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, often involving the use of reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-phenylbutanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides.
Major Products
The major products formed from these reactions include oximes, nitriles, cyclohexyl derivatives, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-phenylbutanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-phenylbutanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Phenylalanine: A structurally similar amino acid with a phenyl group.
Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.
Uniqueness
®-2-Amino-2-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-amino-2-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJWRBRHIGYHTE-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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